1-Chloro-1-(2-fluoro-6-(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-Chloro-1-(2-fluoro-6-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H7ClF4OS This compound is characterized by the presence of a chloro group, a fluoro group, and a trifluoromethylthio group attached to a phenyl ring, along with a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2-fluoro-6-(trifluoromethylthio)phenyl)propan-2-one typically involves the reaction of 2-fluoro-6-(trifluoromethylthio)benzene with chloroacetone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the chloro group of chloroacetone replaces a hydrogen atom on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(2-fluoro-6-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amines or thioethers.
Scientific Research Applications
1-Chloro-1-(2-fluoro-6-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly for its unique functional groups that may interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-fluoro-6-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The chloro and fluoro groups can participate in hydrogen bonding and van der Waals interactions, while the trifluoromethylthio group can enhance lipophilicity and membrane permeability. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-1-(2-(trifluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-2-one
- 1-Chloro-1-(2-fluoro-6-(trifluoromethyl)phenyl)propan-2-one
Uniqueness
1-Chloro-1-(2-fluoro-6-(trifluoromethylthio)phenyl)propan-2-one is unique due to the presence of both fluoro and trifluoromethylthio groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H7ClF4OS |
---|---|
Molecular Weight |
286.67 g/mol |
IUPAC Name |
1-chloro-1-[2-fluoro-6-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7ClF4OS/c1-5(16)9(11)8-6(12)3-2-4-7(8)17-10(13,14)15/h2-4,9H,1H3 |
InChI Key |
FOPRMLLMFNEMDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC=C1SC(F)(F)F)F)Cl |
Origin of Product |
United States |
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